REACTION_CXSMILES
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[Cl-].[Cl-].[Cl-].[Cr+3:4].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+]>>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Cr+3:4] |f:0.1.2.3,4.5,6.7.8.9|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
[Cl-].[Cl-].[Cl-].[Cr+3]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Cr+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |